Cas no 7153-66-4 (cis-4-chloro-2-butenylamine hydrochloride)

Technical Introduction: cis-4-Chloro-2-butenylamine hydrochloride is a chiral amine derivative with a molecular formula of C₄H₈ClN·HCl. This compound features a reactive chloro-alkene group adjacent to the amine functionality, making it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. Its cis-configuration ensures stereochemical precision in reactions requiring controlled geometry. The hydrochloride salt form enhances stability and solubility in polar solvents, facilitating handling and storage. Key applications include its use in asymmetric synthesis, heterocycle formation, and as a building block for bioactive molecules. High purity grades are available to meet stringent research and industrial requirements.
cis-4-chloro-2-butenylamine hydrochloride structure
7153-66-4 structure
商品名:cis-4-chloro-2-butenylamine hydrochloride
CAS番号:7153-66-4
MF:C4H8NCl.HCl
メガワット:142.02696
MDL:MFCD00239421
CID:85842
PubChem ID:24866493

cis-4-chloro-2-butenylamine hydrochloride 化学的及び物理的性質

名前と識別子

    • cis-4-chloro-2-butenylamine hydrochloride
    • 4-chlorobut-2-en-1-amine,hydrochloride
    • (Z)-4-chloro-2-butenylamine hydrochloride
    • <(Z)-4-chloro-2-butenyl>ammonium chloride
    • 2-Buten-1-amine,4-chloro-,hydrochloride
    • cis-1-amino-4-chloro-2-butene hydrochloride
    • (2Z)-4-CHLOROBUT-2-EN-1-AMINE HYDROCHLORIDE
    • CS-M0797
    • AKOS024386597
    • NSC-51333
    • (Z)-4-chlorobut-2-en-1-amineHydrochloride
    • NSC51333
    • ZGCNYBMDGKVWFH-ODZAUARKSA-N
    • (Z)-4-chlorobut-2-en-1-aMine (Hydrochloride)
    • AS-65267
    • 7153-66-4
    • (Z)-4-chlorobut-2-en-1-amine;hydrochloride
    • (Z)-4-chlorobut-2-en-1-amine Hydrochloride
    • cis-4-Chloro-2-butenylamine hydrochloride, 95%
    • SCHEMBL4717996
    • (Z)-4-CHLOROBUT-2-EN-1-AMINE HCL
    • MDL: MFCD00239421
    • インチ: InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1-;
    • InChIKey: ZGCNYBMDGKVWFH-ODZAUARKSA-N
    • ほほえんだ: C(=C/CN)/CCl.Cl

計算された属性

  • せいみつぶんしりょう: 141.01100
  • どういたいしつりょう: 141.011
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 42.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.022
  • ゆうかいてん: 125-131 °C (lit.)
  • ふってん: 172.5°Cat760mmHg
  • フラッシュポイント: 58.1°C
  • 屈折率: 1.474
  • PSA: 26.02000
  • LogP: 2.24240

cis-4-chloro-2-butenylamine hydrochloride セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R36/37/38

cis-4-chloro-2-butenylamine hydrochloride 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

cis-4-chloro-2-butenylamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
423432-10G
cis-4-chloro-2-butenylamine hydrochloride
7153-66-4
10g
¥2147.1 2023-12-06
eNovation Chemicals LLC
D766364-1g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
1g
$115 2024-06-07
eNovation Chemicals LLC
D766364-5g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
5g
$195 2024-06-07
eNovation Chemicals LLC
D766364-250mg
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
250mg
$75 2025-02-26
1PlusChem
1P003PFR-1g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
1g
2024-04-21
Aaron
AR003PO3-250mg
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
250mg
$21.00 2025-01-22
eNovation Chemicals LLC
D766364-1g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
1g
$115 2025-02-24
Aaron
AR003PO3-1g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
1g
$57.00 2025-01-22
eNovation Chemicals LLC
D766364-25g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
25g
$710 2025-02-26
eNovation Chemicals LLC
D766364-5g
cis-4-Chloro-2-butenylamine hydrochloride
7153-66-4 95%
5g
$195 2025-02-26

cis-4-chloro-2-butenylamine hydrochloride 関連文献

cis-4-chloro-2-butenylamine hydrochlorideに関する追加情報

Introduction to cis-4-chloro-2-butenylamine hydrochloride (CAS No: 7153-66-4)

cis-4-chloro-2-butenylamine hydrochloride, also known as (Z)-4-chloro-N-(2-propenyl)butanamide hydrochloride, is a chemical compound with the CAS registry number 7153-66-4. This compound is a hydrochloride salt of cis-4-chloro-2-butenylamine, which is an amino derivative of 4-chloro-2-butene. The compound has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The structure of cis-4-chloro-2-butenylamine hydrochloride consists of a butenyl group with a chlorine substituent at the 4-position and an amine group attached to the 2-position of the double bond. The stereochemistry of the compound is cis, meaning that the chlorine and amine groups are on the same side of the double bond. This stereochemistry plays a crucial role in determining the compound's properties and reactivity.

Recent studies have highlighted the importance of stereochemistry in the biological activity of compounds like cis-4-chloro-2-butenylamine hydrochloride. Researchers have found that the cis configuration can influence the compound's ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for drug development.

In terms of synthesis, cis-4-chloro-2-butenylamine hydrochloride can be prepared through various methods, including alkylation and reduction reactions. The choice of synthesis method depends on the starting materials and desired stereochemical outcome. For instance, using chiral catalysts or enantioselective reactions can help achieve high enantiomeric excess in the product.

The physical properties of cis-4-chloro-2-butenylamine hydrochloride include a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. The compound is soluble in water and organic solvents such as ethanol and dichloromethane, which makes it suitable for various chemical reactions and formulations.

Recent research has explored the potential of cis-4-chloro-2-butenylamine hydrochloride as a precursor for bioactive molecules. For example, studies have shown that derivatives of this compound can exhibit anti-inflammatory and antioxidant activities, making them valuable in pharmaceutical research.

In addition to its pharmaceutical applications, cis-4-chloro-2-butenylamine hydrochloride has also been investigated for its role in agrochemicals. Its ability to interact with plant enzymes and regulate plant growth has led to its consideration as a potential herbicide or plant growth regulator.

The safety profile of cis-4-chloro-2-butenylamine hydrochloride has been evaluated in various toxicity studies. Results indicate that it has low acute toxicity when administered orally or dermally, making it suitable for use in applications where human exposure is possible.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms underlying the activity of cis-4-chloro-2-butenylamine hydrochloride. Advances in computational chemistry and molecular modeling are expected to provide deeper insights into its interactions with biological systems, paving the way for new therapeutic applications.

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